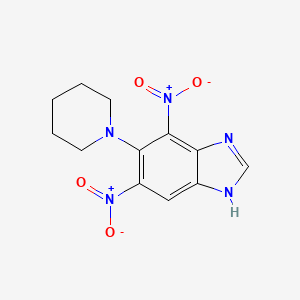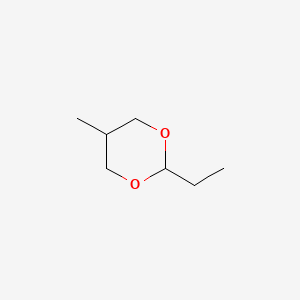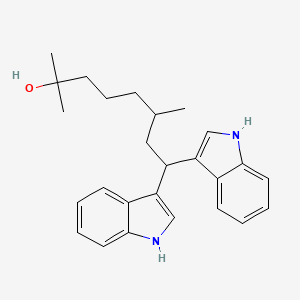
1H-Indole-3-heptanol, eta-1H-indol-3-yl-alpha,alpha,epsilon-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-heptanol, eta-1H-indol-3-yl-alpha,alpha,epsilon-trimethyl- is a chemical compound with the molecular formula C26H32N2O It is known for its complex structure, which includes an indole ring and a heptanol chain with multiple methyl groups
Vorbereitungsmethoden
The synthesis of 1H-Indole-3-heptanol, eta-1H-indol-3-yl-alpha,alpha,epsilon-trimethyl- can be achieved through several synthetic routes. One common method involves the reaction of indole with 2,6-dimethyl-4-octanol under appropriate reaction conditions. This process typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial production methods for this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems, to increase yield and efficiency. These methods are designed to meet the demands of large-scale production while maintaining high purity and consistency.
Analyse Chemischer Reaktionen
1H-Indole-3-heptanol, eta-1H-indol-3-yl-alpha,alpha,epsilon-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce different functional groups into the molecule, further modifying its chemical properties.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-heptanol, eta-1H-indol-3-yl-alpha,alpha,epsilon-trimethyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
In biology and medicine, this compound is studied for its potential therapeutic effects. It may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Research in this area aims to uncover new treatments for diseases and improve our understanding of biological processes.
In industry, 1H-Indole-3-heptanol, eta-1H-indol-3-yl-alpha,alpha,epsilon-trimethyl- is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-heptanol, eta-1H-indol-3-yl-alpha,alpha,epsilon-trimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes .
The exact pathways involved depend on the specific application and context in which the compound is used. For example, in a therapeutic setting, it may inhibit or activate certain enzymes to achieve a desired therapeutic effect. In a chemical synthesis context, it may act as a catalyst or intermediate in a reaction pathway.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-heptanol, eta-1H-indol-3-yl-alpha,alpha,epsilon-trimethyl- can be compared to other similar compounds, such as 1H-Indole-3-ethanol and 1H-Indole-3-acetic acid. These compounds share the indole ring structure but differ in their side chains and functional groups .
1H-Indole-3-ethanol: This compound has a shorter ethanol side chain and is used in different chemical and biological applications.
1H-Indole-3-acetic acid: Known for its role as a plant hormone, this compound has an acetic acid side chain and is involved in plant growth and development.
Eigenschaften
CAS-Nummer |
67860-00-8 |
|---|---|
Molekularformel |
C26H32N2O |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
8,8-bis(1H-indol-3-yl)-2,6-dimethyloctan-2-ol |
InChI |
InChI=1S/C26H32N2O/c1-18(9-8-14-26(2,3)29)15-21(22-16-27-24-12-6-4-10-19(22)24)23-17-28-25-13-7-5-11-20(23)25/h4-7,10-13,16-18,21,27-29H,8-9,14-15H2,1-3H3 |
InChI-Schlüssel |
SYOSSKZMWMHVSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(C)(C)O)CC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide](/img/structure/B14167786.png)
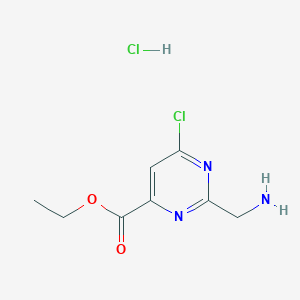
![1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14167794.png)
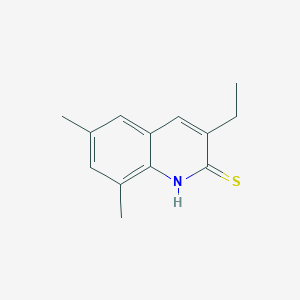
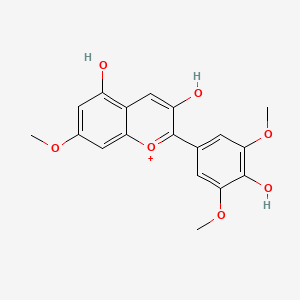
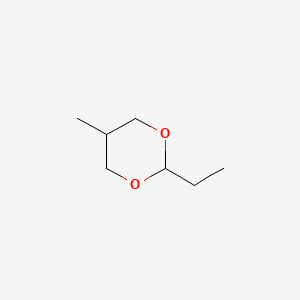
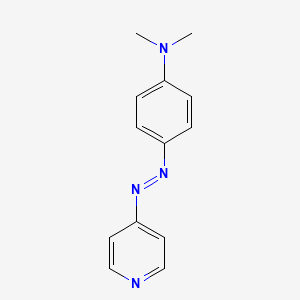
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide](/img/structure/B14167834.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene)](/img/structure/B14167840.png)
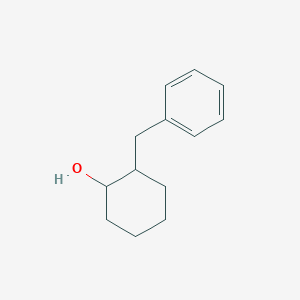
![1-[4-(Benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14167846.png)

